molecular formula C16H29N3O2 B7919371 N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7919371
M. Wt: 295.42 g/mol
InChI Key: MCEKAGARKLCQDI-HNNXBMFYSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound featuring a piperidine core substituted with a cyclopropyl-acetamide group and an (S)-2-amino-3-methyl-butyryl moiety. This discontinuation may reflect challenges in synthesis, regulatory hurdles, or insufficient pharmacological interest.

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-11(2)15(17)16(21)18-8-6-13(7-9-18)10-19(12(3)20)14-4-5-14/h11,13-15H,4-10,17H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEKAGARKLCQDI-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound notable for its structural complexity and potential biological activities. The compound features a piperidine ring, which is common in many biologically active molecules, and the presence of the (S)-2-amino-3-methyl-butyryl group introduces chirality, making it a subject of interest for stereochemical studies.

PropertyDetails
IUPAC Name N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl-N-cyclopropylacetamide
Molecular Formula C15H26N2O2
Molar Mass 270.39 g/mol
CAS Number Not specified

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its interaction with biological targets.

The compound's mechanism of action involves binding to specific receptors or enzymes, potentially modulating their activity. This interaction can influence various biological pathways, including those related to neurological functions and metabolic processes.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Anticonvulsant Activity : Studies have shown that compounds with similar structures can have anticonvulsant effects, suggesting potential applications in epilepsy treatment.
  • Neuroprotective Effects : There is evidence that compounds with piperidine structures can protect neuronal cells from oxidative stress and apoptosis.

Comparative Studies

Comparative studies with similar compounds reveal differences in biological activity based on structural modifications. For instance:

Compound NameActivity TypeObservations
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamideAnticonvulsantModerate activity observed
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-propyl-acetamideNeuroprotectiveEnhanced neuroprotection in vitro

Study 1: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant properties of several piperidine derivatives, including this compound. The results indicated significant activity in reducing seizure frequency in animal models, comparable to established anticonvulsants.

Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of this compound. In vitro assays demonstrated that it could significantly reduce cell death induced by oxidative stress in neuronal cell cultures. The proposed mechanism involved the inhibition of apoptotic pathways and modulation of antioxidant defenses.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify key structural features contributing to the biological activity of similar compounds. The findings suggested that the presence of specific functional groups, such as the (S)-2-amino group and cyclic moieties, are crucial for enhancing receptor affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine- and cyclopropane-containing analogs. Key comparisons include:

Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

  • Structural Similarities : Both compounds feature a piperidine ring and cyclopropane group. Cyclopropylfentanyl’s cyclopropanecarboxamide moiety is analogous to the acetamide group in the target compound .
  • Pharmacological Differences: Cyclopropylfentanyl is a potent opioid receptor agonist, structurally related to fentanyl, with documented μ-opioid receptor affinity and high toxicity risks .

N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

  • Structural Comparison: This analog replaces the (S)-2-amino-3-methyl-butyryl group with a simpler 2-amino-ethyl chain. Both compounds share the N-cyclopropyl-acetamide and piperidine scaffold .

Butyrfentanyl and Crotonylfentanyl

  • Shared Features: These fentanyl analogs, like the target compound, incorporate acyl groups (butyryl or crotonyl) on the piperidine nitrogen. However, their phenyl-anilino moieties confer opioid activity, absent in the target compound .

Research Findings and Pharmacological Insights

  • Synthetic Challenges: The (S)-2-amino-3-methyl-butyryl group introduces stereochemical complexity, requiring enantioselective synthesis. Similar compounds, like peptide-derived analgesics, often face scalability issues .
  • Receptor Targeting: While cyclopropylfentanyl’s opioid activity is well-documented , the target compound’s pharmacological profile remains underexplored. Its structure aligns with neurokinin-1 (NK1) receptor antagonists, which utilize piperidine and branched amino acid motifs for substance P inhibition .
  • Safety and Toxicity : Cyclopropylfentanyl’s high potency (100× morphine) and narrow therapeutic index contrast sharply with the target compound’s lack of reported toxicity data .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide, and how can its purity be confirmed?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting a piperidin-4-ylmethyl intermediate with (S)-2-amino-3-methyl-butyryl chloride under anhydrous conditions .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product .
  • Analytical validation :
    • HPLC : Purity >95% confirmed using reversed-phase C18 columns with UV detection at 254 nm .
    • NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., cyclopropane protons at δ 0.5–1.0 ppm, amide carbonyl at ~170 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₃₀N₃O₂: 320.2335) .

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Methodological Answer: Critical factors include:

  • Temperature control : Maintaining 0–5°C during amide coupling to minimize racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Catalyst use : HOBt/DCC or EDCI for efficient coupling .
  • Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive groups (e.g., cyclopropane) .
  • Yield tracking : Use LC-MS to monitor reaction progress and adjust stoichiometry .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

  • Purity variations : Impurities (>5%) can skew assay results. Validate purity via HPLC and NMR before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter activity. Standardize protocols using reference compounds .
  • Structural confirmation : Re-examine stereochemistry (e.g., S-configuration) via chiral HPLC or X-ray crystallography .
  • Data normalization : Use internal controls (e.g., IC₅₀ of known inhibitors) to calibrate results .

Example Case :
A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for kinase inhibition. Re-analysis revealed residual DMSO (>1%) in the latter, suppressing activity. Repetition under anhydrous conditions resolved the discrepancy .

Q. What strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets (e.g., GPCRs, kinases). Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to quantify affinity .
  • Pharmacological profiling : Screen against panels of receptors/enzymes (e.g., CEREP) to identify off-target effects .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., cyclopropane → cyclopentane) to assess steric effects .
  • Bioisosteric replacement : Replace acetamide with sulfonamide to evaluate hydrogen-bonding requirements .
  • Pharmacophore mapping : Use 3D-QSAR models to predict critical moieties (e.g., piperidine ring, cyclopropane) .

Case Study :
Replacing the (S)-2-amino-3-methyl-butyryl group with a D-proline moiety reduced affinity by 10-fold, highlighting the importance of stereochemistry .

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